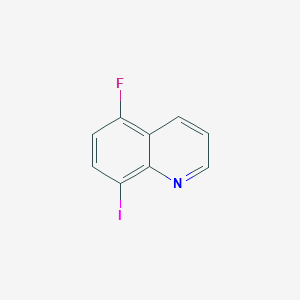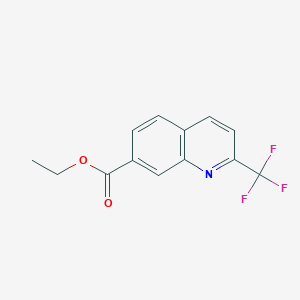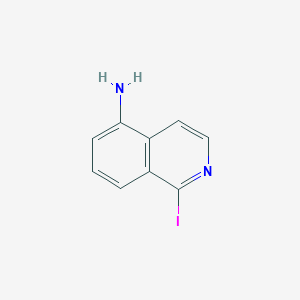
2-(Diethylamino)-5-methyl-8-(propan-2-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Pechmann condensation reaction, which is a classical method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst . For this specific compound, the reaction may involve the use of 4-methyl-7-hydroxycoumarin and diethylamine under acidic conditions.
Another method involves the Knoevenagel condensation, where an aldehyde or ketone reacts with an active methylene compound in the presence of a base . In this case, the reaction between 4-methyl-7-hydroxycoumarin and diethylamine can be catalyzed by a base such as piperidine.
Industrial Production Methods
Industrial production of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The diethylamino group can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the diethylamino group under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of dyes, optical brighteners, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Diethylamino)ethanol: A tertiary alkanolamine used in the preparation of quaternary ammonium salts.
2-(Diethylamino)ethyl methacrylate: Used in the synthesis of polymers with antimicrobial properties.
2-(Diethylamino)ethanethiol: Used as a reagent for the deprotection of aromatic methyl ethers.
Uniqueness
2-(Diethylamino)-8-isopropyl-5-methyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
64965-10-2 |
|---|---|
Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
2-(diethylamino)-5-methyl-8-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C17H23NO2/c1-6-18(7-2)15-10-14(19)16-12(5)8-9-13(11(3)4)17(16)20-15/h8-11H,6-7H2,1-5H3 |
InChI Key |
XKHFXBGSASDDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(C=CC(=C2O1)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-{[(7-Amino-2-oxo-2H-1-benzopyran-4-yl)methyl]amino}butanoic acid](/img/structure/B11847165.png)

![7-[(tert-Butoxy)carbonyl]-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B11847171.png)
![4-Chloro-1-(3-ethoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11847174.png)
![N-[(2-Chlorophenyl)methyl]-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11847185.png)




![Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate](/img/structure/B11847228.png)
